N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide
Overview
Description
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a dichlorophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 2,4-dichlorophenoxyacetic acid.
Formation of Acyl Chloride: 2,4-dichlorophenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions.
Amidation Reaction: The acyl chloride is then reacted with 4-bromoaniline in the presence of a base such as triethylamine (Et₃N) or pyridine to form this compound. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromophenyl and dichlorophenoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl and dichlorophenoxy groups can facilitate binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(4-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to the presence of the bromine atom in the phenyl ring. This bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs with different substituents (chlorine, fluorine, methyl), the bromine atom may enhance certain properties, such as lipophilicity and electron-withdrawing effects, which can be advantageous in specific applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c15-9-1-4-11(5-2-9)18-14(19)8-20-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRQZPIYQMPJNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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